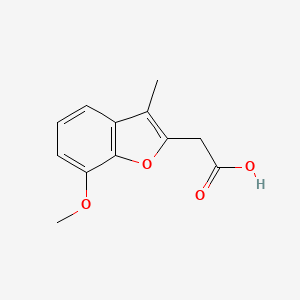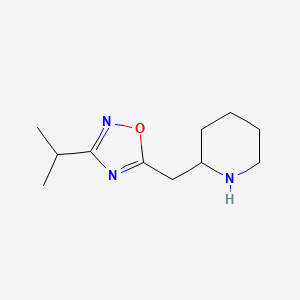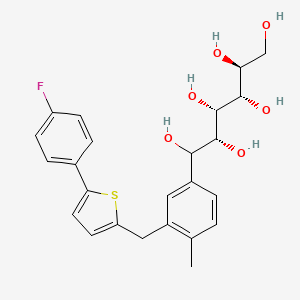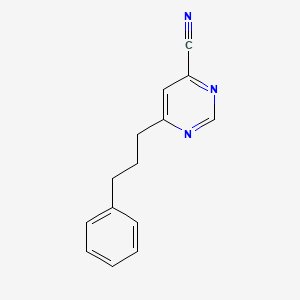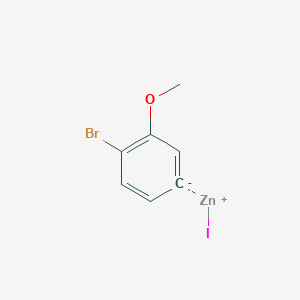![molecular formula C17H18N6O2 B14884789 8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene hydrazineyl group, a but-2-en-1-yl group, and a purine-2,6-dione core. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylidene hydrazineyl intermediate, followed by its coupling with a but-2-en-1-yl derivative. The final step involves the cyclization to form the purine-2,6-dione core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the optimization of reaction conditions, the use of efficient catalysts, and the implementation of purification techniques such as crystallization and chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The benzylidene and but-2-en-1-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of new compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism by which 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects depends on its interaction with molecular targets. The benzylidene hydrazineyl group can form hydrogen bonds or interact with active sites of enzymes, while the but-2-en-1-yl group may participate in hydrophobic interactions. The purine-2,6-dione core is known for its ability to interact with nucleic acids and proteins, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: shares similarities with other purine derivatives, such as caffeine and theobromine, which also contain a purine core.
Benzylidene hydrazineyl derivatives: Compounds with similar hydrazineyl groups can exhibit comparable reactivity and biological activity.
Uniqueness
What sets 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both benzylidene hydrazineyl and but-2-en-1-yl groups, along with the purine-2,6-dione core, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H18N6O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
8-[(2E)-2-benzylidenehydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N6O2/c1-3-4-10-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-11-12-8-6-5-7-9-12/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,24,25)/b4-3+,18-11+ |
Clave InChI |
JRCOWEWAKQRDIQ-DKABEWEPSA-N |
SMILES isomérico |
C/C=C/CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C |
SMILES canónico |
CC=CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


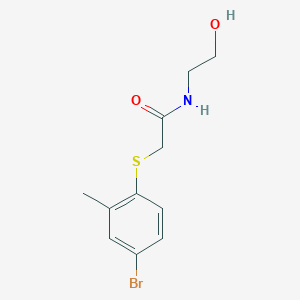
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
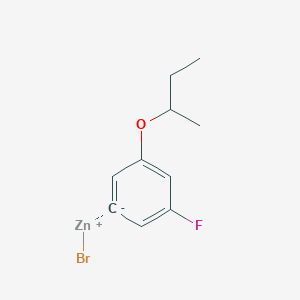
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
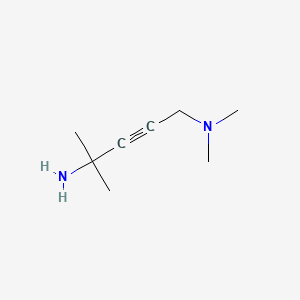
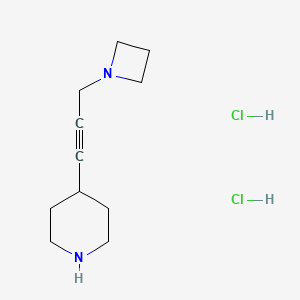

![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
